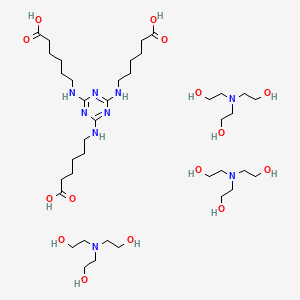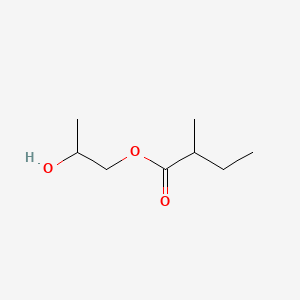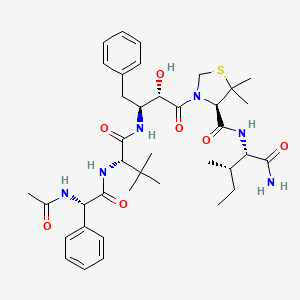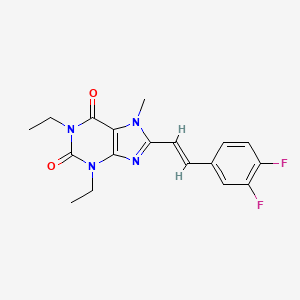
(E)-8-(3,4-Difluorostyryl)-1,3-diethyl-7-methylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-8-(3,4-Difluorostyryl)-1,3-diethyl-7-methylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a difluorostyryl group attached to a xanthine core, which imparts distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3,4-Difluorostyryl)-1,3-diethyl-7-methylxanthine typically involves the reaction of 3,4-difluorostyrene with a xanthine derivative under specific conditions. One common method includes the use of aluminum sulfate as a catalyst in a solvent mixture of tert-butyl methyl ether and cyclohexane, with the reaction carried out at reflux temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.
化学反应分析
Types of Reactions
(E)-8-(3,4-Difluorostyryl)-1,3-diethyl-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The difluorostyryl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
(E)-8-(3,4-Difluorostyryl)-1,3-diethyl-7-methylxanthine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of (E)-8-(3,4-Difluorostyryl)-1,3-diethyl-7-methylxanthine involves its interaction with specific molecular targets. The difluorostyryl group can interact with enzymes and receptors, modulating their activity. The xanthine core is known to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent physiological effects .
相似化合物的比较
Similar Compounds
(E)-3-(3,4-Difluorophenyl)acrylaldehyde: Shares the difluorostyryl group but differs in the core structure.
(E)-(3,4-Difluorostyryl)boronic acid: Another compound with a difluorostyryl group, used in different applications.
Uniqueness
(E)-8-(3,4-Difluorostyryl)-1,3-diethyl-7-methylxanthine is unique due to its combination of the difluorostyryl group with the xanthine core, which imparts distinct chemical and biological properties not found in other similar compounds.
属性
CAS 编号 |
155271-47-9 |
|---|---|
分子式 |
C18H18F2N4O2 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
8-[(E)-2-(3,4-difluorophenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H18F2N4O2/c1-4-23-16-15(17(25)24(5-2)18(23)26)22(3)14(21-16)9-7-11-6-8-12(19)13(20)10-11/h6-10H,4-5H2,1-3H3/b9-7+ |
InChI 键 |
VWWVHSNUSBVDAR-VQHVLOKHSA-N |
手性 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)F)F)C |
规范 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(7-chloro-5-(111C)methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B12776377.png)
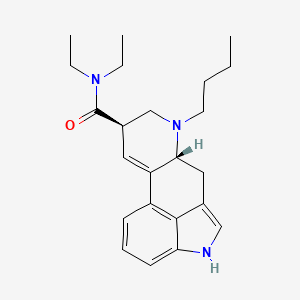
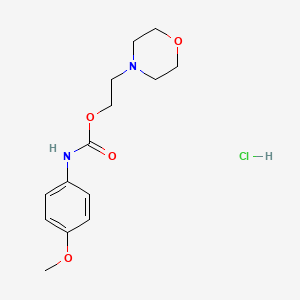
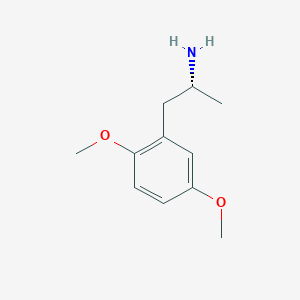
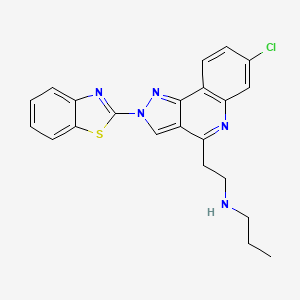


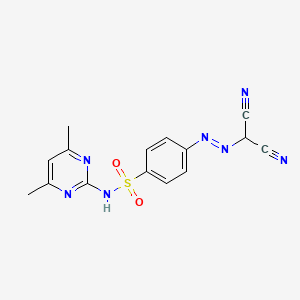
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
